5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a diazomethyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-1,2,3-thiadiazole with diazomethane. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of diazomethane, which is highly reactive and potentially explosive .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited large-scale applications. the synthesis in a laboratory setting can be scaled up with appropriate safety measures to handle diazomethane.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The diazomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted thiadiazoles.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes and alkynes to form new heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Transition metal catalysts, such as rhodium and copper, are often used to facilitate cycloaddition reactions.
Major Products
The major products formed from these reactions include various substituted thiadiazoles and new heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with antimicrobial and anticancer properties.
Material Science: It can be used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole involves the reactivity of the diazomethyl group. This group can generate reactive intermediates, such as carbenes, which can then interact with various molecular targets. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazoles: These compounds share a similar nitrogen-rich heterocyclic structure and exhibit comparable reactivity in cycloaddition reactions.
Uniqueness
5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole is unique due to the presence of both a diazomethyl group and a thiadiazole ring. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
87894-06-2 |
---|---|
Molekularformel |
C9H6N4S |
Molekulargewicht |
202.24 g/mol |
IUPAC-Name |
5-(diazomethyl)-4-phenylthiadiazole |
InChI |
InChI=1S/C9H6N4S/c10-11-6-8-9(12-13-14-8)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
HOFJJUIOCMIYDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.